1-Benzoylaziridine
Description
Significance of Three-Membered Heterocycles in Organic Synthesis
Three-membered heterocycles, such as aziridines, epoxides, and thiiranes, are fundamental building blocks in organic synthesis. princeton.edunumberanalytics.com Their significance stems from the inherent ring strain, a consequence of bond angles deviating significantly from the ideal tetrahedral angle. numberanalytics.com This strain makes them highly reactive and prone to ring-opening reactions, providing a versatile entry point for the synthesis of more complex, heteroatom-containing molecules. princeton.edunumberanalytics.com
The strategic use of these strained rings allows for the regio- and stereocontrolled introduction of functional groups, a crucial aspect in the synthesis of complex targets like natural products and pharmaceuticals. numberanalytics.comresearchgate.net For instance, the ring-opening of chiral aziridines can lead to the formation of enantiomerically pure amino compounds, which are valuable in medicinal chemistry. researchgate.net The unique reactivity of three-membered heterocycles distinguishes them from their more stable, larger ring counterparts, making them indispensable tools for synthetic chemists. numberanalytics.com
The Unique Reactivity Profile of N-Acylaziridines
Within the family of aziridines, N-acylaziridines exhibit a distinct reactivity profile. The presence of an acyl group on the nitrogen atom significantly influences the chemical behavior of the aziridine (B145994) ring. This "activation" by the acyl group renders the ring more susceptible to nucleophilic attack. psu.edu
A key feature of N-acylaziridines is their role as electrophiles. chemeurope.com The electron-withdrawing nature of the acyl group enhances the electrophilicity of the ring carbons, facilitating reactions with a wide range of nucleophiles. psu.eduacs.org The regioselectivity of the ring-opening reaction—that is, which of the two ring carbons is attacked by the nucleophile—is a subject of considerable research and can be influenced by factors such as the nature of the acyl group, the substituents on the aziridine ring, and the reaction conditions. nih.govsemanticscholar.orgias.ac.in
Furthermore, the conformation of the N-acyl group plays a crucial role in determining the reactivity and selectivity of these compounds. nih.govsemanticscholar.org The rotational barrier around the N-C(O) bond is relatively low, allowing the molecule to adopt different conformations that can influence the outcome of chemical transformations. nih.gov
Scope and Academic Relevance of 1-Benzoylaziridine Research
This compound, as a specific and well-studied member of the N-acylaziridine class, has garnered significant academic interest. Its research relevance lies in its utility as a model substrate for investigating the fundamental principles of N-acylaziridine reactivity. Studies on this compound have provided valuable insights into reaction mechanisms, including nucleophilic ring-opening, rearrangements, and photochemical transformations. acs.orgias.ac.inacs.org
The benzoyl group, in particular, has been shown to influence the reactivity of the aziridine ring. For example, N-benzoylaziridine is found to be more reactive than N-propanoylaziridine in certain acid-catalyzed rearrangements. ias.ac.in Research has explored its reactions with various nucleophiles, its behavior under acidic conditions, and its potential as a precursor for the synthesis of other valuable organic compounds. acs.orgias.ac.inunibo.itcapes.gov.br The study of this compound and its derivatives continues to contribute to the development of new synthetic methodologies and a deeper understanding of the chemical behavior of strained heterocyclic systems. acs.orgnih.govnih.gov
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₉NO | chemsynthesis.comnih.gov |
| Molecular Weight | 147.177 g/mol | chemsynthesis.com |
| CAS Number | 7646-66-4 | chemsynthesis.com |
| Appearance | Crystalline solid or oil | tandfonline.com |
Interactive Data Table: Reactivity of N-Acylaziridines
| Reaction Type | Description | Key Factors |
| Nucleophilic Ring-Opening | Attack of a nucleophile on a ring carbon, leading to a 1,2-disubstituted product. researchgate.net | Nature of nucleophile, solvent, catalyst, acyl group. ias.ac.innih.gov |
| Acid-Catalyzed Rearrangement | Isomerization to other heterocyclic structures, such as oxazolines. ias.ac.in | Acid concentration, nature of the acyl group. ias.ac.in |
| Reductive Ring-Opening | Cleavage of the C-N bonds using reducing agents. acs.org | Reducing agent, reaction conditions. |
| Photochemical Reactions | Ring-opening and formation of reactive intermediates upon exposure to light. acs.org | Wavelength of light, solvent. |
Structure
3D Structure
Properties
IUPAC Name |
aziridin-1-yl(phenyl)methanone | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-9(10-6-7-10)8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBCPYMIZWPKMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10227261 | |
| Record name | Aziridine, 1-benzoyl- | |
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Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7646-66-4 | |
| Record name | N-Benzoylaziridine | |
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| Record name | Aziridine, 1-benzoyl- | |
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| Record name | 1-Benzoylaziridine | |
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| Record name | 1-Benzoylaziridine | |
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| Record name | Aziridine, 1-benzoyl- | |
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| Record name | 1-benzoylaziridine | |
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| Record name | 1-Benzoylaziridine | |
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Synthetic Methodologies for 1 Benzoylaziridine and Its Derivatives
Direct Synthesis Approaches
Direct synthesis methods aim to construct the 1-benzoylaziridine core in a streamlined manner, often from readily available starting materials. These approaches include one-pot condensation reactions and ring-closing strategies.
One-Pot Condensation Strategies
A notable one-pot condensation for producing N-benzoylaziridines is mediated by vinylphosphonium salts. acs.orginformahealthcare.comtubitak.gov.trnih.govsemanticscholar.orgnih.gov This method provides a convenient and efficient pathway to these heterocyclic compounds. acs.orgnih.gov The reaction's success often hinges on the in-situ generation of a reactive intermediate, which then participates in the aziridination step. The strategy is highlighted by its operational simplicity and the high degree of selectivity it offers. acs.org
A specific and efficient one-pot approach has been developed that utilizes trialkyl(aryl) phosphines, acetylene (B1199291) diesters, and benzhydroxamic acids as the core reactants. acs.orgacs.orgresearchgate.netresearchgate.net This reaction proceeds through a proposed zwitterionic intermediate formed from the addition of the phosphine (B1218219) to the acetylene diester. thieme-connect.de This intermediate is then trapped by benzhydroxamic acid, ultimately leading to the formation of the N-benzoylaziridine ring system. acs.orgacs.org
A key aspect of this methodology is the role of the solvent in directing the reaction pathway. acs.orgnih.govresearchgate.net Depending on the solvent environment, the same set of precursors can be selectively guided to produce either N-benzoylaziridines or another class of heterocyclic compounds, 1,4,2-dioxazoles. acs.orgacs.orgresearchgate.net This highlights the importance of intermediate solvation as a critical factor in determining the final product. acs.orgresearchgate.net
Vinylphosphonium Salt-Mediated Approaches
Ring-Closing Synthesis from Chiral Amino Alcohol Precursors
The synthesis of chiral aziridine (B145994) derivatives can be effectively achieved through the cyclization of chiral β-amino alcohols. sciengine.comnih.gov This method is a cornerstone for producing enantiomerically pure aziridines. A general approach involves converting the hydroxyl group of the amino alcohol into a good leaving group, followed by an intramolecular nucleophilic substitution by the adjacent amine to close the three-membered ring.
For instance, the synthesis of (S)-2-benzylaziridine, a related derivative, starts with the chiral amino alcohol (S)-2-amino-3-phenylpropan-1-ol. The alcohol is first converted to an amino alcohol hydrogen sulfate. Subsequent treatment with a base, such as sodium hydroxide, induces the ring-closing reaction to form the aziridine.
Another effective strategy for this transformation is the internal Mitsunobu reaction. nih.gov In this procedure, the chiral β-amino alcohol is treated with reagents like triphenylphosphine (B44618) and an azodicarboxylate, which activates the hydroxyl group in situ, allowing the neighboring amino group to effect ring closure. nih.gov This method has been intentionally used to generate chiral aziridines in yields ranging from 45-82%. nih.gov
Stereoselective Synthesis of this compound Derivatives
Controlling the stereochemistry of the aziridine ring is a significant goal in synthetic chemistry. Methodologies that can selectively produce one stereoisomer over another are of high importance.
Highly cis-Selective Formation Methods
The one-pot condensation reaction involving trialkyl(aryl) phosphines, acetylene diesters, and benzhydroxamic acid is distinguished by its exceptional stereoselectivity. acs.orgacs.orgresearchgate.net This approach has been noted for its unprecedented ability to form N-benzoylaziridines with a high degree of cis-selectivity. acs.orginformahealthcare.comnih.govresearchgate.netresearchgate.net The cis configuration refers to the relative orientation of the substituents on the aziridine ring. The mechanism of the reaction inherently favors the formation of the cis isomer, making this a valuable tool for stereocontrolled synthesis. acs.org
| Synthetic Approach | Key Precursors | Key Features | Stereoselectivity | Citations |
| One-Pot Condensation | Trialkyl(aryl) phosphines, Acetylene diesters, Benzhydroxamic acids | Efficient, one-pot, solvent-dependent selectivity | Highly cis-selective | acs.org, researchgate.net, acs.org, researchgate.net, nih.gov |
| Ring-Closing Synthesis | Chiral β-amino alcohols | Access to enantiomerically pure derivatives | Controlled by chiral precursor | , nih.gov |
Diastereoselective Aziridination Processes
Diastereoselective aziridination represents a powerful strategy for controlling the three-dimensional arrangement of atoms during the formation of the aziridine ring, particularly when creating multiple stereocenters. This control is crucial for synthesizing specific stereoisomers of substituted 1-benzoylaziridines, which are valuable building blocks in organic synthesis. researchgate.net Diastereoselectivity can be achieved through two primary approaches: substrate-controlled and reagent-controlled methods. In substrate-controlled processes, a chiral auxiliary attached to the starting material directs the approach of the incoming nitrogen source. researchgate.net In reagent-controlled methods, a chiral reagent or catalyst dictates the stereochemical outcome of the reaction. illinois.eduwiley-vch.de
Substrate-Controlled Diastereoselective Aziridination
Substrate-controlled methods are a cornerstone of asymmetric synthesis, relying on the temporary installation of a chiral auxiliary onto the substrate to guide the stereochemical course of a reaction. In the context of aziridination, an alkene substrate is often derivatized with a chiral auxiliary, and the inherent chirality of this modified substrate directs the diastereoselective formation of the aziridine ring. researchgate.netnih.gov
A notable example involves the oxidative aziridination of α,β-unsaturated esters and amides (enones) derived from chiral auxiliaries. The reaction of various N- and O-enones derived from camphor-based chiral auxiliaries with N-aminophthalimide in the presence of lead tetraacetate has been studied. researchgate.net High diastereoselectivities have been achieved, particularly with O-enones derived from 10,10-diphenyl-2,10-camphanediol. researchgate.net The chiral auxiliary creates a sterically defined environment that favors the approach of the aminating agent from one face of the double bond over the other, leading to the preferential formation of one diastereomer. researchgate.net For instance, the use of a camphorpyrazolidinone-derived acrylate (B77674) resulted in excellent stereoselectivity. researchgate.net After the aziridination, the chiral auxiliary can be cleaved under mild conditions to yield the enantiomerically enriched aziridine product. researchgate.net
Table 1: Diastereoselective Aziridination of O-Enones Derived from Chiral Auxiliary (A)*
| Entry | R-Group | Product | Yield (%) | Diastereomeric Excess (de %) |
| 1 | H | 5a | 85 | 92 |
| 2 | Me | 5b | 95 | 98 |
| 3 | Ph | 5c | 90 | 96 |
*Data sourced from a study on the aziridination of chiral auxiliary-derived enones. researchgate.net Chiral Auxiliary (A) is 10,10-diphenyl-2,10-camphanediol. Reaction conditions involved N-aminophthalimide and lead tetraacetate.
Reagent-Controlled Diastereoselective Aziridination
In reagent-controlled diastereoselective aziridination, the stereoselectivity is governed by an external chiral reagent, catalyst, or the aminating agent itself. This approach is highly versatile as it does not require the substrate to be chiral.
One of the most effective methods is the aza-Corey-Chaykovsky reaction, which involves the reaction of an imine with a sulfur ylide. wikipedia.org The use of chiral N-tert-butanesulfinyl imines has proven to be a highly successful strategy for the diastereoselective synthesis of aziridines. wiley-vch.de The chiral sulfinyl group acts as a powerful stereodirecting group, allowing for the synthesis of highly substituted aziridines with excellent levels of stereocontrol. wiley-vch.de
A general and scalable synthesis of α-quaternary aziridine-2-carboxylates has been developed via the aza-Corey-Chaykovsky aziridination of N-tert-butanesulfinyl ketimino esters. organic-chemistry.org This method provides access to biologically relevant α-quaternary amino esters from readily available α-ketoesters. The reaction between the N-tert-butanesulfinyl ketimino esters and dimethylsulfoxonium methylide proceeds with high diastereoselectivity (>97:3 dr) to furnish the corresponding aziridines. organic-chemistry.org Computational studies suggest the reaction proceeds through an eight-membered ring transition state, which accounts for the high stereoselectivity observed. organic-chemistry.org
Table 2: Diastereoselective Aza-Corey-Chaykovsky Aziridination of N-tert-Butanesulfinyl Ketimino Esters*
| Entry | R¹ | R² | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Me | Me | 85 | >97:3 |
| 2 | Et | Me | 88 | >97:3 |
| 3 | Ph | Me | 80 | >97:3 |
| 4 | Me | Et | 86 | >97:3 |
*Data from a study on the synthesis of α-quaternary aziridine-2-carboxylates. organic-chemistry.org Reaction conditions involved condensing α-ketoesters with (S)-tert-butanesulfinamide, followed by reaction with dimethylsulfoxonium methylide.
Another reagent-controlled strategy employs chiral diaziridines as the nitrogen source. illinois.edu The stereochemical outcome can be controlled by the choice of diaziridine. For example, aldehyde-derived diaziridines typically yield trans-aziridines, while bulkier, ketone-derived diaziridines can provide cis-aziridines from the same alkene, often in excellent yields. illinois.edu
Reactivity and Mechanistic Investigations of 1 Benzoylaziridine
Nucleophilic Ring-Opening Reactions
The nucleophilic ring-opening of activated aziridines is a well-established and synthetically valuable reaction. psu.edu In the case of 1-benzoylaziridines, the reaction is susceptible to the inherent ring strain, making it prone to cleavage by various nucleophiles. nih.govpsu.edu
Regioselectivity and Stereoselectivity in Ring Opening
The outcome of the nucleophilic attack on the aziridine (B145994) ring is governed by a delicate balance of steric and electronic factors, which dictates the regioselectivity and stereoselectivity of the reaction.
The position of substituents on the aziridine ring plays a crucial role in determining the site of nucleophilic attack. frontiersin.org Generally, in non-conjugated aziridines, the attack occurs at the less substituted carbon atom, a preference primarily dictated by steric hindrance. researchgate.net However, for aziridines bearing aryl or other conjugating groups, electronic effects can override steric considerations, leading to an attack at the more substituted carbon. researchgate.net
Computational studies on phosphine-catalyzed ring-opening of N-benzoylaziridines have shown that the regioselectivity is under kinetic control, favoring the formation of 4-substituted oxazoline (B21484) derivatives. nih.gov This suggests that the initial interaction between the nucleophile and the aziridine ring determines the ultimate product distribution.
A study on the Lewis acid-mediated ring-opening of 2-aryl-N-tosylaziridines demonstrated highly regioselective reactions. iitk.ac.in For instance, the reaction of (R)-2-phenyl-N-tosylaziridine with various alcohols in the presence of Cu(OTf)₂ yielded the corresponding 1,2-amino ethers with high regioselectivity, with the nucleophile attacking the benzylic carbon.
Table 1: Regioselective Ring-Opening of (R)-2-phenyl-N-tosylaziridine with Alcohols
| Entry | Alcohol | Product | Yield (%) |
|---|---|---|---|
| 1 | MeOH | (R)-N-(2-methoxy-2-phenylethyl)-4-methylbenzenesulfonamide | 94 |
| 2 | EtOH | (R)-N-(2-ethoxy-2-phenylethyl)-4-methylbenzenesulfonamide | 92 |
| 3 | n-PrOH | (R)-N-(2-propoxy-2-phenylethyl)-4-methylbenzenesulfonamide | 90 |
| 4 | i-PrOH | (R)-N-(2-isopropoxy-2-phenylethyl)-4-methylbenzenesulfonamide | 88 |
Data sourced from a study on Lewis acid-mediated ring-opening reactions. iitk.ac.in
The regioselectivity of nucleophilic ring-opening reactions of aziridines is controlled by a balance between steric hindrance and electronic effects within the aziridine ring. researchgate.net
Steric Effects: In the absence of strong electronic influences, the nucleophile preferentially attacks the less sterically hindered carbon atom of the aziridine ring. researchgate.net This is a common feature in the ring-opening of non-activated or alkyl-substituted aziridines.
Electronic Effects: The presence of an activating group, such as the N-benzoyl group, can significantly influence the electronic distribution within the aziridine ring. Electron-withdrawing substituents on the benzoyl group can enhance the electrophilicity of the ring carbons, though the effect on regioselectivity is complex. Computational studies have indicated that electron-withdrawing groups on the benzoyl moiety can lead to a stronger interaction between the reactants during the ring-opening process. nih.gov The inductive effect is often a dominating factor in determining reactivity trends. iupac.org
In the context of N-benzoyl-2,2-dimethylaziridines, the presence of the gem-dimethyl group introduces significant steric hindrance. psu.edu However, the activating N-benzoyl group can promote reactions that might otherwise be suppressed. The competition between single electron transfer (SET) and S_N2 mechanisms can also influence the regiochemical outcome. psu.edu Weakly activating acyl groups, like benzoyl, have been proposed to favor anomalous ring-opening at the more substituted carbon via a slow SET pathway in certain dimethylaziridines. psu.edu
The ring-opening of chiral aziridines often proceeds with a high degree of stereoselectivity. In many S_N2-type reactions, an inversion of configuration at the attacked carbon center is observed.
For example, the self-opening reaction of optically pure (S)-2-benzylaziridine proceeds with complete regio- and stereoselectivity, retaining its configuration during the nucleophilic attack. Similarly, the synthesis of optically pure 1-(2-aminoalkyl)aziridines from chiral NH-aziridines occurs selectively, yielding a single diastereoisomer. researchgate.net This high stereoselectivity is a hallmark of a concerted S_N2 mechanism where the nucleophile attacks from the backside relative to the leaving group, leading to inversion of stereochemistry.
The formation of non-racemic products in the Lewis acid-mediated ring-opening of chiral 2-phenyl-N-tosylaziridines further supports a mechanism that proceeds with a high degree of stereochemical control. iitk.ac.inias.ac.in
Steric and Electronic Effects Governing Selectivity
Detailed Mechanistic Pathways
The nucleophilic ring-opening of activated aziridines, including 1-benzoylaziridine, is widely accepted to proceed through an S_N2-type mechanism. psu.eduias.ac.in This pathway involves a backside attack by the nucleophile on one of the aziridine ring carbons, leading to a transition state with a quasi-planar arrangement and subsequent inversion of configuration at the reaction center. scholaris.ca
The S_N2 mechanism is supported by several lines of evidence:
Stereospecificity: The consistent observation of inversion of configuration in the ring-opening of chiral aziridines is a strong indicator of an S_N2 pathway. researchgate.net
Kinetic Control: Computational studies have shown that the regioselectivity is determined in the initial, kinetically controlled step of the reaction. nih.gov
Avoidance of High-Energy Intermediates: The S_N2 pathway avoids the formation of unstable carbocationic intermediates that would be expected from an S_N1-type mechanism. iitk.ac.inias.ac.in
Lewis acids can mediate these reactions, likely by coordinating to the aziridine nitrogen, which further activates the ring towards nucleophilic attack. iitk.ac.inias.ac.in While a single electron transfer (SET) mechanism has been proposed as a competing pathway, particularly for weakly activated aziridines, the S_N2-like mechanism is well-established for a wide range of nucleophilic ring-opening reactions of activated aziridines. psu.edu
Single Electron Transfer (SET) Mechanisms
The reactivity of this compound is not limited to classical nucleophilic substitution pathways. Under specific conditions, particularly with weak N-acyl activation, a Single Electron Transfer (SET) mechanism can become operative. psu.edu This pathway was proposed to explain observed changes in the regioselectivity of ring-opening for certain activated aziridines. psu.educapes.gov.br
Direct evidence for an SET mechanism in reactions involving 1-benzoylaziridines has been established through experiments with strong electron sources, such as metallic sodium or aromatic radical anions in tetrahydrofuran (B95107) (THF). psu.edu These reactions demonstrate the formation of a ketyl radical anion intermediate (2) following the electron transfer to the benzoyl group. This intermediate subsequently undergoes homolytic cleavage of a C-N bond in the strained aziridine ring to form a carbon-centered radical (3). psu.edu
The table below summarizes the products obtained from the reaction of various 1-benzoylaziridines with sodium, providing evidence for the radical intermediates postulated in the SET mechanism. psu.edu
| Entry | Substrate (this compound) | Radical Intermediate | Main Product(s) |
| 1 | 2-tert-butyl-2-phenyl- | Tertiary | N-(2,2-dimethyl-1-phenylpropyl)benzamide, N-(2,2-dimethyl-1-phenylpropenyl)benzamide |
| 2 | 2,2-dimethyl- | Primary | N-(2,2-dimethylpropyl)benzamide |
| 3 | 2-benzyl-2-methyl- | Tertiary | N-(2-methyl-1,3-diphenylpropan-2-yl)benzamide |
Competition and Interplay between SET and SN2 Pathways
The ring-opening of this compound often exists at a mechanistic crossroads, with a delicate competition between the concerted bimolecular nucleophilic substitution (SN2) pathway and the stepwise Single Electron Transfer (SET) mechanism. psu.edulookchem.com The outcome of this competition is highly sensitive to the nature of the activating group on the nitrogen, the structure of the aziridine, and the nucleophile. psu.eduacs.org
Weakly activating groups, such as the N-benzoyl group, tend to favor what is termed "anomalous" ring-opening, a process that has been rationalized by the slow SET mechanism. psu.edu In contrast, strong activation, for example by N-sulfonyl groups, typically results in a standard SN2-like "normal" ring-opening. psu.edulookchem.com The interplay between these pathways has significant synthetic and mechanistic implications, as it provides a framework for controlling regioselectivity. psu.edu
Studies involving reactions of 1-benzoylaziridines with various carbanions have illustrated this competition. lookchem.comacs.org Depending on the specific carbanion and the steric demands of the aziridine substrate, reactions can proceed via SET, SN2 attack at a ring carbon, or even direct attack at the exocyclic carbonyl group. lookchem.comacs.org The corroboration of this competition provides evidence against a universal electron transfer mechanism for all SN2 reactions. psu.edu
The choice between SN2 and E2 (bimolecular elimination), a related competitive pathway, is influenced by factors such as the strength of the base/nucleophile and reaction conditions. nih.gov Strong bases favor E2, while good nucleophiles that are relatively weaker bases favor SN2. nih.govlibretexts.org While not a direct competition with SET, these principles highlight the nuanced factors governing bimolecular reactions in related systems.
Role of Nitrogen Inversion in Reaction Pathways
A critical stereochemical feature of this compound is the pyramidal geometry of the nitrogen atom. msu.eduwikipedia.org The energy barrier to nitrogen inversion in N-acylaziridines is substantial enough to allow for the existence of distinct invertomers. wikipedia.orgnih.gov This conformational dynamic plays a profound role in the reactivity of the molecule, particularly in the competition between SET and SN2 pathways. acs.org
The orientation of the benzoyl group relative to the aziridine ring substituents differs between invertomers, which in turn affects the steric and electronic environment for an approaching nucleophile. acs.orgmsu.edu Research on cis-trans pairs of activated 2-phenylaziridines has shown a strong influence of the nitrogen pyramid's configuration on the reaction outcome. acs.org One invertomer may be kinetically favored for an SN2 reaction, while the other may be more susceptible to an SET process.
Computational studies on related systems have further underscored the importance of nitrogen inversion. For instance, in the phosphine-catalyzed Heine reaction, the predominantly populated ground-state conformation of the aziridine is often not the kinetically active species. bvsalud.orgnih.gov The reaction proceeds through a higher-energy conformer where the N-acyl group is oriented in a way that facilitates the nucleophilic attack. nih.gov This concept of a non-dominant but kinetically crucial conformer is applicable to the broader reactivity of 1-benzoylaziridines, where the equilibrium between nitrogen invertomers can dictate the accessibility of different mechanistic channels. msu.edu
Catalytic Ring-Opening Reactions
Acid-Catalyzed Processes (Brønsted and Lewis Acids)
The strained three-membered ring of this compound can be activated toward nucleophilic attack through catalysis by both Brønsted and Lewis acids. researchgate.net This activation typically occurs via protonation or coordination to either the nitrogen atom or, more commonly, the oxygen atom of the benzoyl group. nih.govacs.org This enhances the electrophilicity of the ring carbons, facilitating cleavage by a nucleophile. researchgate.net
Chiral Brønsted acids, such as VAPOL-derived phosphoric acids, have been successfully employed in the highly enantioselective desymmetrization of meso-1-benzoylaziridines. nih.gov In these reactions, functionalized aromatic thiols serve as nucleophiles to open the ring, affording chiral β-amino sulfides in high yields and excellent enantioselectivities. nih.gov Mechanistic proposals suggest that the reaction proceeds through a hydrogen-bond activation of the N-acyl moiety by the chiral phosphoric acid, which simultaneously activates the incoming thiol nucleophile. nih.gov
The table below showcases the scope of the chiral phosphoric acid-catalyzed ring-opening of various meso-1-benzoylaziridines with 4-methoxythiophenol. nih.gov
| Entry | Aziridine Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | N-Benzoyl-cis-2,3-dimethylaziridine | 99 | 95 |
| 2 | N-Benzoyl-cis-2,3-dipropylaziridine | 99 | 95 |
| 3 | N-Benzoyl-7-azabicyclo[4.1.0]heptane | 99 | 94 |
| 4 | N-Benzoyl-8-azabicyclo[5.1.0]octane | 99 | 91 |
Lewis acids are also effective catalysts for the ring-opening of 1-benzoylaziridines with a variety of nucleophiles. wikipedia.orgresearchgate.net For example, Lewis acids like boron trifluoride can promote reactions with alkynes and nitriles. wikipedia.org Theoretical studies on the acid-catalyzed isomerization of 1-acylaziridines to oxazolines have examined the energetics of the process, showing that protonation of the nitrogen significantly lowers the activation energy for the intramolecular SNi-type rearrangement. acs.org The reaction proceeds via an SN2-type ring-opening of the activated aziridine. researchgate.netlibretexts.org
Organocatalytic Systems
The phosphine-catalyzed Heine reaction is a notable organocatalytic transformation of N-acylaziridines, including this compound, that leads to the formation of oxazoline derivatives. lookchem.comnih.gov This reaction has been the subject of comprehensive computational studies using Density Functional Theory (DFT) to elucidate its mechanism and the origin of its regioselectivity. bvsalud.orgnih.gov
DFT calculations reveal several key insights:
Kinetic Control : The regioselectivity, which favors the formation of 4-substituted oxazolines, is under kinetic control. bvsalud.orgnih.gov
Conformational Effects : The most stable, ground-state conformer of the this compound is not the kinetically active species. nih.govresearcher.life The preferred pathway for the ring-opening involves a transition state structure where the benzoyl moiety adopts a nearly coplanar arrangement with the aziridine ring, which facilitates the nucleophilic attack. bvsalud.org
Activation Strain Model : The preference for this specific transition state geometry is determined largely by minimizing strain energy. nih.gov The activation strain model of reactivity has been used to quantitatively rationalize the observed regioselectivity and the impact of substituents on reactivity. bvsalud.org
The relative Gibbs free energies for the main conformers of a model N-benzoyl-2-methylaziridine are presented below, highlighting that the most stable conformer (trans-in) is not the one that leads to the lowest energy transition state for the reaction. nih.gov
| Conformer of N-Benzoyl-2-methylaziridine | Relative Gibbs Free Energy (kcal/mol) |
| trans-in | 0.00 |
| cis-in | 1.05 |
| trans-out | 2.06 |
| cis-out | 2.92 |
Chiral Phosphoric Acid-Catalyzed Desymmetrization Reactions
The desymmetrization of meso-aziridines, including N-benzoyl substituted variants, represents a powerful strategy for the enantioselective synthesis of chiral building blocks. Chiral phosphoric acids (CPAs) have emerged as highly effective Brønsted acid catalysts for these transformations, activating the aziridine ring towards nucleophilic attack.
Research has demonstrated that CPAs can activate N-acyl aziridines for highly enantioselective ring-opening reactions with various nucleophiles. nih.gov A proposed mechanism involves a dual hydrogen-bond activation, where the CPA protonates and activates the aziridine's N-acyl moiety, while also interacting with the incoming nucleophile. nih.govrsc.org This organized transition state allows for excellent stereocontrol.
In the case of thiol nucleophiles, studies have shown that the substitution on the N-benzoyl group is crucial for achieving high enantioselectivity. For instance, using a catalyst like (R)-VAPOL-phosphoric acid, meso-N-(3,5-dinitrobenzoyl)aziridine undergoes ring-opening with thiophenol in high yield and enantiomeric excess (ee). nih.gov The reaction conditions, particularly the solvent, have a significant impact on the stereochemical outcome. Ethereal solvents like diethyl ether and methyl tert-butyl ether (MTBE) have been found to provide superior enantioselectivity compared to non-polar solvents like toluene (B28343) or polar aprotic solvents like dichloromethane. nih.gov
The scope of this methodology has been extended to various aromatic and heteroaromatic thiols, demonstrating its utility in generating a diverse range of chiral β-aminothioethers. nih.govslideshare.net
| Entry | Aziridine Substituent (R) | Thiol Nucleophile | Catalyst | Solvent | Yield (%) | ee (%) | Ref |
| 1 | 3,5-Dinitrobenzoyl | Thiophenol | PA-1 | Toluene | 74 | 70 | nih.gov |
| 2 | 3,5-Dinitrobenzoyl | Thiophenol | PA-1 | DCM | 91 | 86 | nih.gov |
| 3 | 3,5-Dinitrobenzoyl | Thiophenol | PA-1 | MTBE | 99 | 96 | nih.gov |
| 4 | 3,5-Dinitrobenzoyl | Thiophenol | PA-1 | Ether | 95 | 97 | nih.gov |
| 5 | 3,5-Dinitrobenzoyl | 4-Methoxythiophenol | PA-1 | Ether | 97 | 96 | nih.gov |
| 6 | 3,5-Dinitrobenzoyl | 2-Naphthalenethiol | PA-1 | Ether | 95 | 95 | nih.gov |
| 7 | 3,5-Trifluoromethylbenzoyl | Thiophenol | PA-1 | Ether | 99 | 65 | nih.gov |
PA-1 = (R)-VAPOL-Phosphoric Acid
Transition Metal-Catalyzed Methods (e.g., Silver(I) Coordination)
Transition metals are widely used to catalyze reactions of aziridines, facilitating their ring-opening or participating in cycloaddition reactions. mdpi.com Silver(I) salts, in particular, have been investigated for their ability to coordinate with and activate N-acylaziridines.
Studies on the reaction between AgNO₃ and 1-(t-butyl)-2-benzoylaziridine revealed the formation of a new metal-aziridine derivative, bis-(1-(t-butyl)-2-benzoylaziridine) nitrato silver(I). researchgate.net X-ray diffraction analysis of this complex showed that the silver atom is six-coordinated. researchgate.net The coordination involves the nitrogen atoms of two aziridine rings, the oxygen atoms of the two benzoyl groups, and two oxygen atoms from the nitrato group, with the nitrato and the this compound derivative acting as bidentate ligands. researchgate.net This coordination to the silver(I) center, acting as a Lewis acid, activates the aziridine ring for subsequent reactions.
Silver(I) complexes have also been employed in catalyzing the C-arylation of N-tosylaziridines, showcasing the utility of Ag(I) in promoting C-C bond formation via aziridine ring-opening. mdpi.com While much of the work on silver-catalyzed aziridination focuses on the formation of the aziridine ring from alkenes, these studies corroborate the hypothesis that lower-coordination Ag(I) complexes are effective in promoting nitrene transfer and interacting with the aziridine system. nih.govacs.org The efficiency of these catalytic processes is heavily dependent on the electronic and steric environment provided by the ligands surrounding the transition metal. chemijournal.com
Reactivity with Diverse Nucleophiles
The strained three-membered ring of this compound makes it susceptible to attack by a wide array of nucleophiles. researchgate.net The benzoyl group activates the ring by withdrawing electron density from the nitrogen atom, facilitating the cleavage of the C-N bonds. The regioselectivity of the ring-opening is influenced by both the substitution pattern on the aziridine ring and the nature of the attacking nucleophile.
1-Benzoylaziridines react with primary and secondary aliphatic amines, leading to N,N'-substituted ethylenediamine (B42938) derivatives. The benzoyl group, being an acyl-type activating group, directs the nucleophilic attack to the less substituted carbon atom of the aziridine ring. researchgate.net This regioselectivity is a key feature of the ring-opening of N-acylaziridines, contrasting with N-sulfonylaziridines where attack often occurs at the more substituted carbon. researchgate.net
The reaction provides a straightforward method for synthesizing 2-(amino)-N-substituted benzamides. The basicity of the amine influences its nucleophilicity; aliphatic amines are stronger bases than aromatic amines because the alkyl groups have a positive inductive effect, increasing the electron density on the nitrogen atom and making the lone pair more available for nucleophilic attack. studymind.co.uk
| Aziridine | Amine Nucleophile | Product Structure | Ref |
| 1-Benzoyl-2,2-dimethylaziridine | Diethylamine | N-(2-(diethylamino)-2-methylpropyl)benzamide | researchgate.net |
| 1-Benzoyl-2,2-dimethylaziridine | Piperidine | N-(2-methyl-2-(piperidin-1-yl)propyl)benzamide | researchgate.net |
| 1-Benzoyl-2,2-dimethylaziridine | Morpholine | N-(2-methyl-2-morpholinopropyl)benzamide | researchgate.net |
The ring-opening of 1-benzoylaziridines with alcohols, known as alcoholysis, typically requires acid catalysis to protonate the aziridine nitrogen, further activating the ring. dtic.milmolaid.com The reaction of 1-(2,6-dichlorobenzoyl)aziridine with excess ethanol (B145695) was found to yield a single product, N-(2-ethoxyethyl)-2,6-dichlorobenzamide, resulting from the cleavage of the C-N bond and attack by the ethanol nucleophile. dtic.mil
The mechanism of alcoholysis for substituted benzoyl derivatives often follows second-order kinetics, being first-order with respect to both the substrate and the alcohol. uni.edu In acid-catalyzed reactions of substituted N-acylaziridines, the ring-opening generates a carbocationic intermediate which is then trapped by the alcohol solvent to yield ether products. molaid.com
The reaction of 1-benzoylaziridines with strong carbanions and hydride sources can follow pathways other than direct Sₙ2 ring-opening. Research involving the reaction of N-benzoylaziridines with anthracene (B1667546) hydride (AH⁻) has shown that the initial nucleophilic attack occurs at the carbonyl carbon of the benzoyl group, not the aziridine ring. capes.gov.br This forms an intermediate carbonyl adduct.
Subsequent base-induced fragmentation of this adduct leads to the reductive opening of the aziridine ring. acs.org This mechanistic pathway is distinct from a direct attack on the aziridine ring and highlights the role of the benzoyl group's carbonyl functionality in directing reactivity. Similarly, reactions with other strong electron sources, such as metallic sodium or aromatic radical anions, provide evidence for the formation of a ketyl radical anion intermediate, which then undergoes homolytic C-N bond cleavage of the aziridine ring. psu.edu Hydride sources like lithium aluminum hydride are strong nucleophiles capable of reducing the carbonyl group or opening the aziridine ring. youtube.com
Thiols are effective nucleophiles for the ring-opening of activated aziridines, yielding valuable β-aminothioethers. nih.gov The reaction of this compound with thiols is often catalyzed by a Lewis or Brønsted acid. As discussed in section 3.1.3.2.2, chiral phosphoric acids catalyze the highly enantioselective desymmetrization of meso-N-benzoylaziridines with a wide variety of functionalized aromatic and heteroaromatic thiols. nih.govslideshare.net
The reaction tolerates thiols with both electron-donating and electron-withdrawing substituents. nih.govchemrxiv.org Heteroaromatic thiols containing pyridine (B92270) or pyrimidine (B1678525) rings are also suitable nucleophiles. chemrxiv.org The process is believed to involve the activation of the aziridine by the catalyst, followed by attack of the thiol nucleophile on one of the ring carbons, leading to the ring-opened product with high regio- and stereocontrol. nih.gov
Carbanions and Hydride Sources (e.g., Anthracene Hydride)
Cycloaddition Reactions
This compound serves as a precursor for the generation of azomethine ylides, which are highly reactive 1,3-dipoles. These ylides readily participate in cycloaddition reactions with a variety of dipolarophiles, providing a powerful method for the synthesis of five-membered heterocyclic rings. The reactivity and applications of this compound in this context are primarily centered on the in-situ generation of these transient intermediates.
Azomethine ylides are 1,3-dipolar species containing a C-N-C framework with four π-electrons. mdpi.com Their generation from aziridines involves the cleavage of the carbon-carbon bond of the three-membered ring. This ring-opening can be initiated either thermally or photochemically, and the stereochemical outcome is governed by the principles of orbital symmetry as described by the Woodward-Hoffmann rules. wikipedia.org
The thermal activation of aziridines results in an electrocyclic ring-opening to produce azomethine ylides. In accordance with orbital symmetry rules, this 4π-electron process proceeds through a conrotatory motion, where the substituents at the carbon atoms of the breaking C-C bond rotate in the same direction. wikipedia.org For this compound and its derivatives, heating promotes the cleavage of the strained aziridine ring's C-C bond to form a stabilized azomethine ylide. nih.gov The benzoyl group on the nitrogen atom contributes to the stabilization of the resulting ylide.
In a key study, various 2-benzoylaziridines were shown to undergo thermal ring-opening to generate the corresponding azomethine ylides, which were then trapped in situ by dipolarophiles. nih.gov This thermolytic process provides a reliable method for accessing these reactive intermediates for subsequent cycloaddition reactions. nih.govarkat-usa.org The equilibrium between the aziridine and the open-chain azomethine ylide is a critical feature of this methodology, allowing for controlled generation and trapping. arkat-usa.org
Alternatively, azomethine ylides can be generated from aziridines through photochemical irradiation. wikipedia.org In contrast to the thermal process, the photochemical ring-opening is a disrotatory process, where the substituents rotate in opposite directions. wikipedia.org Photolysis of aryl-substituted aziridines at low temperatures (77°K) has been shown to produce highly colored intermediates identified as azomethine ylides. scispace.com The specific color of the ylide is dependent on the substituents present on the aziridine ring. scispace.com
While this method is effective for many aziridines, studies on N-benzoyl aziridine have indicated that photoreaction may sometimes lead to alternative pathways. For instance, irradiation of N-benzoyl aziridine in the presence of electron-deficient alkenes has been reported to yield products from C(γ),N-cleavage rather than the expected [3+2] cycloadducts, highlighting a competing reaction pathway under photochemical conditions. researchgate.net
Azomethine ylides generated from this compound are versatile intermediates for 1,3-dipolar cycloaddition reactions. They react with compounds containing a carbon-heteroatom double bond, such as carbonyl compounds, which act as dipolarophiles. mdpi.comnih.gov These reactions are fundamental in constructing five-membered heterocycles like oxazolidines. nih.gov
The reaction between an azomethine ylide and an aldehyde or a ketone is a well-established method for synthesizing the oxazolidine (B1195125) ring system. calstate.edubeilstein-journals.org Research by Lown and co-workers in 1970 demonstrated that azomethine ylides generated from the thermal ring-opening of various 2-benzoylaziridines readily undergo [3+2] cycloaddition reactions with a range of aromatic aldehydes. nih.gov These reactions typically result in the formation of mixtures of diastereomeric oxazolidines. nih.gov
The process involves the in-situ thermal generation of the trans-azomethine ylide from the substituted 2-benzoylaziridine, which is then trapped by the aldehyde present in the reaction mixture. nih.gov The cycloaddition proceeds to yield stereoisomeric 2,5-disubstituted or 2,4,5-trisubstituted oxazolidines. nih.gov
| Aziridine Substituent (at C3) | Aldehyde | Product(s) (Oxazolidine Diastereomers) | Yield (%) |
|---|---|---|---|
| H | Benzaldehyde | 2,5-Diphenyl-4-benzoyloxazolidine | 75 |
| H | Anisaldehyde | 2-(p-methoxyphenyl)-5-phenyl-4-benzoyloxazolidine | 65 |
| H | p-Nitrobenzaldehyde | 2-(p-nitrophenyl)-5-phenyl-4-benzoyloxazolidine | 85 |
| Phenyl | Benzaldehyde | 2,4,5-Triphenyl-4-benzoyloxazolidine | 70 |
Ketenes, with their reactive C=C=O system, can also serve as dipolarophiles in reactions with azomethine ylides. mdpi.com The cycloaddition can occur across the C=C or C=O bond of the ketene (B1206846). In reactions with azomethine ylides, addition to the carbonyl bond is often preferred, leading to the formation of oxazolidine derivatives. mdpi.comwikipedia.org
For example, an azomethine ylide generated from 1,3-diphenyl-2,2-methoxycarbonylaziridine was found to add preferentially to the carbonyl bond of both ketene and diphenylketene. mdpi.com In the case of diphenylketene, this led to an 80:20 mixture of an oxazolidine and a pyrrolidone, indicating competition between cycloaddition at the C=O and C=C bonds. mdpi.com Although specific studies detailing the reaction of this compound-derived ylides with ketenes are less common, the established reactivity patterns suggest that they would similarly undergo [3+2] cycloaddition to yield oxazolidinone-type structures or related products. wikipedia.org
Formation of Oxazolidines with Aldehydes and Ketones
Intramolecular (3+2) Cycloadditions (e.g., with Enolsilanes)
Aziridinyl enolsilanes, including those with N-benzoyl substituents, can undergo intramolecular (3+2) cycloaddition reactions. hku.hk These reactions provide a pathway to fused five-membered ring systems, which are common structural motifs in complex organic molecules. hku.hkuq.edu.au The process is initiated by a Lewis acid, which activates the aziridine ring. uq.edu.au
Studies have shown that different protecting groups on the aziridine nitrogen, such as benzoyl (Bz), tosyl (Ts), and pivaloyl (Piv), are all compatible with the cycloaddition conditions. hku.hk For instance, the reaction of a this compound tethered to an enolsilane can proceed, although in some cases, yields may be more moderate compared to tosyl-activated aziridines under similar conditions. uq.edu.au The conformation of the tether and substituents can influence the reaction's course, sometimes favoring (3+2) over competing (4+3) cycloaddition pathways, especially when the diene system involved is conformationally biased to an s-trans geometry. hku.hk The optical purity from chiral aziridines is generally conserved throughout the cycloaddition, making this a valuable method for asymmetric synthesis. hku.hk
**3.3. Rearrangement and Transformation Reactions
The high degree of ring strain in this compound makes it susceptible to a variety of rearrangement and transformation reactions, often triggered by thermal or acidic conditions. These reactions typically involve the cleavage of one of the ring's carbon-nitrogen or carbon-carbon bonds.
N-acylaziridines, including this compound, are known to isomerize into five-membered heterocycles like oxazolines and oxazolidines. researchgate.netacs.org This ring expansion can be catalyzed by various reagents, including acids, heat, or nucleophiles like sodium iodide. researchgate.net The reaction of N-acylaziridines with a strong acid such as concentrated sulfuric acid typically leads to the formation of oxazolines. researchgate.net Theoretical calculations suggest that the acid-catalyzed isomerization to an oxazoline can proceed through an SNi-like mechanism with an activation energy of approximately 38.9 kcal/mol. acs.org
The regioselectivity of the ring opening is a key factor, with cleavage often occurring at the more substituted carbon atom. researchgate.net For example, N-benzoyl-2,2-dimethylaziridine has been shown to rearrange into N-methallylamide or the corresponding oxazoline, depending on the reaction conditions. academie-sciences.fr The use of catalysts like iron(III) nitrate (B79036) has also been reported to promote the regio- and stereo-controlled ring expansion of N-substituted-2-benzoylaziridines to form oxazolidines. acs.org
Certain substituted 1-benzoylaziridines can undergo a rearrangement-dehydrogenation process to yield aromatic heterocyclic compounds like oxazoles. researchgate.netcapes.gov.br This transformation often involves the initial rearrangement of the aziridine to a non-aromatic intermediate, such as an oxazoline, which is subsequently oxidized to the corresponding oxazole. researchgate.net For example, the reaction of trans-1-alkyl-2-aroyl-3-arylaziridines can be promoted by bases like lithium amides. capes.gov.br Another reported method involves the C-C bond cleavage of keto-aziridines, followed by a regio-controlled ring expansion to synthesize 2,5-diaryloxazoles. researchgate.net
1-Benzoylaziridines can undergo deamination, a reaction that removes the nitrogen atom from the ring, to yield alkenes. Ferrous iodide has been identified as an effective reagent for this transformation. oup.com The reaction of various 2-benzoylaziridines with ferrous iodide, prepared in situ from iron powder and iodine, proceeds smoothly at room temperature to afford trans-benzalacetophenones in high yields. oup.com
Notably, this reaction is stereoselective; both cis- and trans-substituted aziridines yield the trans-alkene product exclusively. oup.com For example, the deamination of both cis- and trans-1-cyclohexyl-2-benzoyl-3-phenylaziridine with ferrous iodide resulted only in the formation of trans-benzalacetophenone. oup.com Control experiments showed that the cis-alkene does not isomerize to the trans-isomer under the reaction conditions, indicating the stereochemical outcome is determined by the reaction mechanism itself. oup.com
| Substrate (Aziridine) | Product | Yield (%) |
|---|---|---|
| trans-1-Cyclohexyl-2-benzoyl-3-phenylaziridine | trans-Benzalacetophenone | 94 |
| trans-1-Benzyl-2-benzoyl-3-phenylaziridine | trans-Benzalacetophenone | 91 |
| trans-1-Butyl-2-benzoyl-3-phenylaziridine | trans-Benzalacetophenone | 88 |
| cis-1-Cyclohexyl-2-benzoyl-3-phenylaziridine | trans-Benzalacetophenone | 85 |
**3.4. Coordination Chemistry
The nitrogen and oxygen atoms in this compound possess lone pairs of electrons, enabling the molecule to act as a ligand in coordination complexes with metal ions.
This compound and its derivatives can form coordination complexes with metal salts, such as silver(I) nitrate (AgNO₃). researchgate.netwikipedia.org In a study involving 1-(t-butyl)-2-benzoylaziridine, reaction with silver nitrate led to the formation of a new metal-aziridine complex, bis-(1-(t-butyl)-2-benzoylaziridine) nitrato silver (I). researchgate.net
X-ray diffraction analysis revealed that the silver atom in the complex is six-coordinated. researchgate.net The coordination sphere is defined by the two nitrogen atoms from the aziridine rings, the two oxygen atoms from the benzoyl groups, and two oxygen atoms from the bidentate nitrato group. researchgate.net This arrangement results in a highly distorted octahedral geometry around the silver atom. researchgate.net This contrasts with related studies on aziridine complexation with zinc(II), where the benzoyl group's oxygen did not coordinate to the metal center, highlighting the influence of the metal ion on the coordination mode. researchgate.net
| Bond | Bond Length (Å) |
|---|---|
| Ag-N (aziridine) | 2.39(1) |
| Ag-O (benzoyl) | 2.60(1) |
| Ag-O (nitrato) | 2.60(1) |
Coordination Chemistry
Ligand Binding Modes and Structural Analysis
The versatility of this compound as a ligand in coordination chemistry stems from its ability to bind to metal centers in various modes. This is primarily dictated by the presence of multiple potential donor atoms: the nitrogen of the aziridine ring and the oxygen of the benzoyl group. The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions.
A significant binding mode involves the this compound acting as a bidentate ligand, coordinating to a metal center through both the aziridinyl nitrogen and the benzoyl oxygen atoms. This chelation forms a stable five-membered ring, a common feature in coordination chemistry that enhances the stability of the resulting complex.
In some instances, this compound can also function as a monodentate ligand, coordinating to the metal center through either the nitrogen or the oxygen atom. The preference for one donor atom over the other is influenced by the electronic and steric properties of the metal center and the ligand itself. For example, hard metal ions may prefer coordination with the harder oxygen donor, while softer metal ions may favor the softer nitrogen donor.
Furthermore, this compound can act as a bridging ligand, where the nitrogen and oxygen atoms coordinate to two different metal centers, leading to the formation of polynuclear complexes. This bridging can occur in various fashions, contributing to the structural diversity of coordination polymers.
For instance, in a silver(I) complex with a derivative of this compound, specifically 1-(t-butyl)-2-benzoylaziridine (tBBA), X-ray diffraction analysis revealed that the silver atom is six-coordinated. researchgate.net It binds to two nitrogen atoms from two separate aziridine rings and two oxygen atoms from the two benzoyl groups of the tBBA ligands. researchgate.net Additionally, two oxygen atoms from a nitrato group complete the coordination sphere. researchgate.net This results in a distorted octahedral geometry around the silver atom. researchgate.net The nitrato group and the tBBA ligand both act as bidentate ligands in this complex. researchgate.net This contrasts with previous studies on a zinc(II) complex with aziridine, where the benzoyl group did not coordinate with the zinc atom. researchgate.net
The coordination of this compound can induce significant changes in the geometry of the ligand itself compared to its free state. The strain of the three-membered aziridine ring can be influenced by coordination, as can the conformation of the benzoyl group relative to the aziridine ring. These structural parameters are crucial for understanding the reactivity of the coordinated ligand.
The study of these ligand binding modes and the detailed structural analysis of the resulting metal complexes are fundamental to understanding the reactivity of this compound in various chemical transformations. The coordination to a metal center can activate the aziridine ring towards nucleophilic attack or other reactions, and the specific binding mode plays a critical role in determining the stereochemical outcome of such reactions.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies
DFT calculations have been instrumental in building a detailed understanding of the chemical properties of 1-benzoylaziridine and its derivatives. numberanalytics.comresearchgate.netmdpi.com By modeling the electronic structure and energetics of reactants, transition states, and products, researchers can predict and rationalize experimental outcomes with remarkable accuracy. numberanalytics.commdpi.com
DFT studies have been pivotal in mapping out the intricate details of reactions involving this compound. For instance, in the phosphine-catalyzed Heine reaction, DFT calculations have shown that the reaction proceeds via an SN2-type ring-opening mechanism. nih.govresearcher.life The calculations allow for the exploration of various possible reaction pathways and the identification of the most energetically favorable route. beilstein-journals.org
A key aspect of this is the characterization of transition states (TS), which represent the highest energy point along a reaction coordinate. beilstein-journals.org For the Heine reaction, DFT calculations have identified and optimized the geometries of the transition states associated with the nucleophilic attack of the phosphine (B1218219) catalyst on the aziridine (B145994) ring. nih.gov These studies reveal that the process is under kinetic control, with the regioselectivity being determined by the differing activation energies of competing pathways. nih.govresearcher.liferesearchgate.net The calculated activation Gibbs free energies (ΔG‡) provide quantitative measures of the energy barriers for these pathways. nih.gov
Table 1: Calculated Activation Gibbs Free Energies for Nucleophilic Attack in the Heine Reaction
| Transition State Conformation | Activation Gibbs Free Energy (ΔG‡) in kcal/mol |
| TS1aC2-ti | 41.8 |
| TS1aC3-ti | Not explicitly stated, but unfavored |
Data sourced from a computational study on the phosphine-catalyzed Heine reaction, optimized at the SMD(THF)-M06-2X/6-31+G(d,p) level. nih.gov The energies are relative to the low-lying trans-in aziridine invertomer.
The regioselectivity and stereoselectivity of reactions involving this compound are critical aspects that can be effectively rationalized through DFT. nih.govresearcher.lifeimist.ma In the phosphine-catalyzed Heine reaction, for example, DFT calculations successfully explain the preference for the formation of 4-substituted oxazoline (B21484) derivatives. nih.govresearcher.liferesearchgate.net This regioselectivity is a consequence of the lower activation barrier for the nucleophilic attack at the C3 carbon atom of the aziridine ring compared to the C2 carbon. nih.gov
The activation strain model, combined with energy decomposition analysis, has been used to quantitatively rationalize the observed regioselectivity. nih.govresearcher.life This model partitions the activation energy into the strain energy required to distort the reactants into the transition state geometry and the interaction energy between the deformed reactants. This approach has shown that the preference for a specific reaction pathway is often dictated by the strain energy. nih.gov
Stereoselectivity, the preferential formation of one stereoisomer over another, can also be predicted and understood using DFT. imist.mamsu.edu By calculating the energies of the transition states leading to different stereoisomers, the most likely product can be identified. imist.ma For instance, in the cycloaddition reactions of azomethine ylides generated from 2-benzoylaziridines, the formation of diastereomeric oxazolidines can be explained by analyzing the energies of the competing transition states. nih.gov
The three-dimensional shape, or conformation, of this compound and its derivatives plays a crucial role in their reactivity. nih.govrsc.org DFT calculations are a powerful tool for exploring the conformational landscape of these molecules, identifying stable conformers, and understanding how their populations influence reaction outcomes. nih.govrsc.org
N-substituted aziridines, including this compound, can exist as a mixture of two rapidly interconverting invertomers (cis and trans) due to nitrogen inversion. nih.govasianpubs.org The energy barrier for this inversion is a key parameter that determines the configurational stability of the nitrogen atom. asianpubs.orgstackexchange.com DFT calculations have been employed to determine these barriers, revealing that the introduction of electronegative elements or bulky groups on the nitrogen atom increases the inversion barrier. asianpubs.org This increased barrier can be high enough to allow for the isolation of individual chiral aziridine invertomers. asianpubs.org The presence of an oxygen atom adjacent to the nitrogen, as in isoxazolidines, also significantly raises the barrier to nitrogen inversion. sci-hub.se
Table 2: Relative Gibbs Free Energies for Conformers of N-Benzoyl-2-methylaziridines
| Conformer | Relative Gibbs Free Energy (kcal/mol) |
| trans-in | 0.00 |
| trans-out | 0.23 |
| cis-in | 1.83 |
| cis-out | 2.50 |
Data from DFT calculations at the SMD(THF)-M06-2X/6-31+G(d,p) level. nih.gov
The orientation of the benzoyl group relative to the aziridine ring is another critical conformational feature that dictates reactivity. nih.gov DFT studies have shown that rotation around the C-N bond can lead to different conformers. nih.gov In the context of the Heine reaction, conformational analysis revealed that while the trans-in arrangement is the lowest energy conformer in the ground state, the kinetically active species is the trans-out conformer. nih.gov The nucleophilic ring-opening is unfeasible from the ground state conformation due to a high activation barrier. nih.gov
Exploration of the transition state conformational space indicates that the preferred reaction pathway involves a TS structure where the benzoyl moiety is nearly coplanar. nih.gov This coplanarity facilitates stronger molecular orbital interactions, such as σ(Caziridine–N)→π(C=O) and π(C=C,aryl)→π(C=O), which stabilize the transition state and lower the activation energy. nih.gov This finding underscores that the reactivity patterns are strongly dictated by the conformational arrangement of the benzoyl group. nih.gov
Conformational Analysis and Its Impact on Reactivity
Analysis of Nitrogen Inversion Barriers
Advanced Computational Models
Beyond standard DFT calculations, advanced computational models are emerging to provide even deeper insights into the behavior of molecules like this compound. numberanalytics.com These models can incorporate machine learning and artificial intelligence to analyze large datasets and predict properties with greater accuracy. numberanalytics.com For instance, multiscale models like the ONIOM method can be used to study reaction mechanisms in complex systems by treating different parts of the molecule with varying levels of theory. rsc.org Furthermore, metadynamics (MTD) can be employed for kinetic sampling to perform conformational analysis. rsc.org While the application of these advanced models specifically to this compound is still an evolving area, they hold significant promise for future investigations into its reactivity and properties.
Activation Strain Model of Reactivity
The Activation Strain Model (ASM), also known as the Distortion/Interaction Model, is a computational method used to analyze the energetics of a chemical reaction. researchgate.nettheochem.nlnih.gov It partitions the potential energy surface along the reaction coordinate into two components: the strain energy (ΔE_strain) and the interaction energy (ΔE_int). theochem.nl The strain energy is the energy required to distort the reactants from their ground-state geometries to the geometries they adopt at any given point along the reaction coordinate. The interaction energy is the actual interaction between these distorted reactants. theochem.nlnih.gov
In the context of the phosphine-catalyzed Heine reaction of this compound, ASM has been employed to rationalize the observed regioselectivity. nih.gov The model helps to understand why the nucleophilic attack occurs preferentially at one of the aziridine ring carbons over the other.
A study using Density Functional Theory (DFT) calculations revealed that the regioselectivity is under kinetic control, favoring the formation of 4-substituted oxazoline derivatives. nih.gov The ASM analysis showed that the preference for nucleophilic attack at the C3-site versus the C2-site is determined by the interplay between the strain energy required to deform the aziridine and the phosphine nucleophile, and the interaction energy between them. nih.gov
Comparative activation strain diagrams for the phosphine-catalyzed ring-opening of N-benzoylaziridine show that the transition state leading to the major product has a lower activation barrier. nih.gov This is attributed to a more favorable interaction energy term that compensates for any unfavorable strain. Specifically, the analysis of the strain components reveals the energetic cost associated with the distortion of both the this compound molecule and the nucleophile as they approach each other. nih.gov
Table 1: Activation Strain Model Data for the Phosphine-Catalyzed Ring-Opening of N-Benzoylaziridine
This table presents a conceptual representation of the type of data generated from an ASM analysis, based on the findings of computational studies. The exact numerical values are dependent on the specific computational level and reaction conditions.
| Reaction Pathway | Activation Energy (ΔE‡) | Strain Energy at TS (ΔE‡_strain) | Interaction Energy at TS (ΔE‡_int) |
|---|---|---|---|
| Attack at C3-site (favored) | Lower | Moderate | More Favorable |
| Attack at C2-site (disfavored) | Higher | Moderate | Less Favorable |
TS denotes the transition state.
Energy Decomposition Analysis (EDA)
Energy Decomposition Analysis (EDA) is a method used to break down the interaction energy term from the Activation Strain Model into physically meaningful components. theochem.nlresearchgate.netscm.com This allows for a deeper understanding of the nature of the bonding between reacting fragments. The interaction energy (ΔE_int) is typically decomposed into three main terms:
Electrostatic Interaction (ΔV_elstat): This term represents the classical electrostatic (Coulombic) interaction between the unperturbed charge distributions of the distorted reactants. scm.com
Pauli Repulsion (ΔE_Pauli): This is the destabilizing term that arises from the interaction between occupied orbitals of the two fragments, and it is responsible for steric repulsion. scm.com
Orbital Interaction (ΔE_oi): This is the stabilizing term that accounts for charge transfer, polarization, and the formation of new bonds between the reactants. scm.com
For the phosphine-catalyzed ring-opening of substituted N-benzoylaziridines, EDA has been used to understand the influence of substituents on the reactivity. nih.gov By analyzing the interaction energy for different substituted derivatives (e.g., with nitro or methoxy (B1213986) groups on the benzoyl ring), researchers can pinpoint the origin of the observed electronic effects. nih.gov
The analysis revealed that a stronger interaction between the reactants in some cases could be attributed to a more stabilizing orbital interaction term. nih.gov This highlights the importance of donor-acceptor orbital interactions in the transition state.
Table 2: Energy Decomposition Analysis for the Interaction at the Transition State of the Phosphine-Catalyzed Ring-Opening of Substituted N-Benzoylaziridines
This table provides a conceptual breakdown of interaction energy based on EDA principles discussed in the literature. The values are illustrative.
| Substituent (R) | Interaction Energy (ΔE_int) | Electrostatic Interaction (ΔV_elstat) | Pauli Repulsion (ΔE_Pauli) | Orbital Interaction (ΔE_oi) |
|---|---|---|---|---|
| NO₂ | More Favorable | More Attractive | More Repulsive | More Stabilizing |
| H | Baseline | Baseline | Baseline | Baseline |
| OMe | Less Favorable | Less Attractive | Less Repulsive | Less Stabilizing |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method that provides a description of the electronic density of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals, which aligns with the intuitive Lewis structure concept. uni-muenchen.dewikipedia.org It is particularly useful for quantifying delocalization effects and hyperconjugative interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.deresearchgate.net
In the study of this compound's reactivity, NBO analysis has been crucial in explaining the conformational preferences that lead to the most favorable reaction pathway. nih.gov It was found that the reactivity is dictated by the conformational arrangement of the benzoyl moiety. The preferred transition state for the nucleophilic ring-opening involves a nearly coplanar arrangement of the benzoyl group with the aziridine ring. nih.gov
NBO calculations quantified the stabilizing interactions in this conformation. nih.gov Specifically, the analysis revealed significant delocalization of electron density from the aziridine ring's C-N sigma bond (σ(C_aziridine–N)) and the aryl's C=C pi bond (π(C=C,aryl)) into the antibonding pi orbital of the carbonyl group (π*(C=O)). nih.gov These interactions are stronger in the favored coplanar transition state compared to other, less favorable, conformations. nih.gov
Table 3: Second-Order Perturbation Analysis of Donor-Acceptor Interactions from NBO Calculations for Favored vs. Unfavored Transition States
This table illustrates the key findings from NBO analysis as reported in the literature, showing the stabilization energies (E(2)) for specific orbital interactions.
| Donor Orbital | Acceptor Orbital | Stabilization Energy E(2) in Favored TS (kcal/mol) | Stabilization Energy E(2) in Unfavored TS (kcal/mol) |
|---|---|---|---|
| σ(C_aziridine–N) | π*(C=O) | -54.6 | -52.6 |
| π(C=C,aryl) | π*(C=O) | -19.5 | -3.5 |
Data sourced from a computational study on the Heine reaction. nih.gov
This stronger delocalization in the favored transition state indicates a more electronically stabilized pathway, thus explaining the observed reactivity and regioselectivity from an orbital interaction perspective.
Synthetic Applications of 1 Benzoylaziridine As a Chemical Building Block
Versatile Precursors for Diverse Nitrogen-Containing Heterocyclic Scaffolds
The strain energy of the aziridine (B145994) ring makes it an excellent starting material for the synthesis of a variety of larger heterocyclic systems. Through controlled ring-opening and subsequent cyclization or cycloaddition reactions, 1-benzoylaziridine can be transformed into four, five, six, and seven-membered heterocycles. researchgate.netarkat-usa.org
The ring expansion of aziridines provides a viable route to azetidines. For instance, 1-arenesulfonylaziridines can react with dimethylsulfoxonium methylide to yield 1-arenesulfonylazetidines. organic-chemistry.org While the direct conversion of this compound to azetidines is less commonly documented, the general principle of aziridine ring expansion is a known synthetic strategy. researchgate.netarkat-usa.orgrsc.org
β-Lactams, or 2-azetidinones, are another class of four-membered heterocycles that can be synthesized from aziridine precursors. researchgate.netarkat-usa.org The synthesis of β-lactams is of significant interest due to their presence in many antibiotic drugs. nih.govencyclopedia.pub Various methods exist for β-lactam synthesis, including the Staudinger cycloaddition of ketenes with imines and the condensation of ester enolates with imines. nih.govorganic-chemistry.orggoogle.com The use of aziridines as starting materials for β-lactams often involves ring-opening followed by cyclization.
This compound is extensively used in the synthesis of five-membered nitrogen-containing heterocycles. researchgate.netarkat-usa.org
Pyrroles and Pyrrolidines: The reaction of 2-benzoyl-3-phenylaziridines with allenoates can lead to the formation of functionalized pyrroles and 4-methylenepyrrolidines. researchgate.net The reaction pathway, whether it proceeds via C-C or C-N bond cleavage of the aziridine ring, can be influenced by the substituents on the aziridine nitrogen and the allenoate. researchgate.netacs.org For example, thermolysis of N-cyclohexyl-2-benzoyl-3-phenylaziridines with buta-2,3-dienoates can yield pyrrole (B145914) derivatives as the major products. researchgate.net Microwave-induced formal [3+2] cycloaddition of cis-N-benzyl-2-benzoyl-3-phenylaziridine with (1H-tetrazol-5-yl)-allenes also produces tetrasubstituted pyrroles. acs.org
Imidazoles: Imidazoles are another important class of heterocycles that can be synthesized from aziridines. researchgate.netarkat-usa.org General synthetic routes to imidazoles often involve the condensation of dicarbonyl compounds with aldehydes and ammonia (B1221849) or the reaction of α-haloketones with amidines. baranlab.orgnih.gov The use of aryl-substituted tosylmethyl isocyanide (TosMIC) reagents with in situ generated imines provides a mild and efficient protocol for the synthesis of polysubstituted imidazoles. organic-chemistry.orgnih.gov
Oxazoles and Oxazolidines: Oxazoles can be prepared through various methods, including transition-metal-free approaches. researchgate.net The synthesis of oxazolidines from this compound derivatives is well-established. For example, the thermal [3+2] cycloaddition reaction of 2-benzoylaziridines with a range of aromatic aldehydes results in the formation of diastereomeric oxazolidines. nih.govmdpi.com This reaction proceeds through the formation of an azomethine ylide intermediate from the thermal ring-opening of the aziridine. nih.govmdpi.com Lewis acid catalysis can also promote the [3+2] cycloaddition of N-tosylaziridines with aldehydes to give highly substituted 1,3-oxazolidines. researchgate.net
Table 1: Synthesis of Five-Membered Heterocycles from this compound Derivatives
| Heterocycle | Reactant(s) | Key Reaction Type | Ref. |
|---|---|---|---|
| Pyrroles | Allenoates | Formal [3+2] Cycloaddition | researchgate.netacs.org |
| Pyrrolidines | Allenoates | [3+2] Cycloaddition | researchgate.netacs.org |
| Oxazolidines | Aldehydes | [3+2] Cycloaddition | researchgate.netnih.govmdpi.com |
The application of aziridines extends to the synthesis of six-membered heterocycles. researchgate.netarkat-usa.org
Piperidines: The synthesis of piperidines can be achieved through various ring expansion and cyclization strategies starting from smaller nitrogen-containing rings. researchgate.net
Pyrazines and Pyrimidines: Pyrazines and pyrimidines are important diazine systems. bhu.ac.in While direct synthesis from this compound is not a primary route, the versatility of aziridine chemistry allows for the creation of precursors that can be further elaborated into these six-membered rings. researchgate.netarkat-usa.orgresearchgate.net For example, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been synthesized as selective PI3Kδ inhibitors. nih.gov
Benzoxazines and Morpholines: These heterocycles containing both nitrogen and oxygen can also be accessed through synthetic pathways involving aziridine intermediates. researchgate.netarkat-usa.org
The ring expansion of aziridines can also be employed to synthesize seven-membered heterocycles like azepanes and benzodiazepines. researchgate.netarkat-usa.org A general strategy for accessing large N-heterocycles involves the formal cross-dimerization of three-membered aza heterocycles with three- and four-membered-ring ketones, catalyzed by a bimetallic system, leading to structures like 3-benzazepinones. nih.gov
Six-Membered Heterocycles (e.g., Piperidines, Pyrazines, Pyrimidines, Benzoxazines, Morpholines)
Intermediates in the Synthesis of Amino Acids and Amino Alcohols
This compound-2-carboxylates are valuable intermediates for the synthesis of polysubstituted and unusual amino acids. acs.orgresearchgate.netresearchgate.net The ring-opening of these activated aziridines with various nucleophiles provides a direct route to α- and β-amino acid derivatives. molaid.comscielo.org.mx This methodology is particularly useful for preparing non-proteinogenic β-hydroxy-α-amino acids. researchgate.net The synthesis often starts with the diastereoselective introduction of a nitrogen-containing group to an α,β-unsaturated system, followed by cyclization to the aziridine, which is then opened to yield the desired amino acid. researchgate.net
Similarly, 1-benzoylaziridines serve as precursors to amino alcohols. The synthesis of amino alcohols is a fundamental transformation in organic chemistry, and the use of aziridines provides a stereocontrolled route to these important compounds. basicmedicalkey.com
Table 2: Application of this compound in the Synthesis of Amino Acids and Amino Alcohols
| Product Type | Precursor | Key Transformation | Ref. |
|---|---|---|---|
| Polysubstituted Amino Acids | This compound-2-carboxylates | Nucleophilic Ring-Opening | acs.orgresearchgate.netresearchgate.net |
| β-Hydroxy-α-amino acids | Substituted Aziridine Carboxylates | Stereospecific Ring-Opening | researchgate.net |
| Amino Alcohols | 1-Benzoylaziridines | Ring-Opening | basicmedicalkey.com |
Role as Chiral Auxiliaries and Ligands in Asymmetric Synthesis
Chiral aziridines, including derivatives of this compound, have found significant application in asymmetric synthesis, acting as both chiral auxiliaries and chiral ligands. scielo.bryork.ac.ukresearchgate.net
As a chiral auxiliary , a derivative of this compound can be temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. york.ac.ukresearchgate.net The auxiliary must be readily available in enantiomerically pure form, easy to attach and remove, and provide a high degree of stereocontrol. researchgate.net
As chiral ligands , aziridine derivatives can be coordinated to a metal center to create a chiral catalyst for asymmetric transformations. snnu.edu.cnmdpi.com The proximity of the chiral center in the aziridine ring to the coordinating nitrogen atom makes them effective ligands for inducing enantioselectivity. mdpi.com For example, chiral aziridine sulfide (B99878) N,S-ligands have been synthesized and used in palladium-catalyzed allylic alkylation and the addition of organozinc reagents to aldehydes, achieving high enantioselectivity. mdpi.com The electronic properties of substituents on the aziridine ligand can significantly influence the outcome of the catalyzed reaction. mdpi.com Catalysts derived from VANOL and VAPOL ligands have been used for the asymmetric aziridination of imines. nih.gov
Strategic Utility in Natural Product Synthesis
This compound and its derivatives, particularly this compound-2-carboxylates, have emerged as highly valuable and versatile building blocks in the field of organic synthesis. Their significance lies in the inherent ring strain of the three-membered aziridine ring, which, when activated by the N-benzoyl group, facilitates regioselective and stereoselective ring-opening reactions with a wide array of nucleophiles. This reactivity allows for the efficient and controlled introduction of nitrogen-containing functionalities, making these compounds powerful precursors for the construction of complex molecular architectures found in many natural products. The N-benzoyl group not only activates the ring towards nucleophilic attack but also serves as a useful protecting group that can be manipulated or removed in subsequent synthetic steps.
Precursors to Biologically Relevant Natural Product Frameworks
The strategic application of this compound derivatives enables the synthesis of fundamental structural motifs that are core to numerous biologically active natural products. The ring-opening of these activated aziridines provides reliable access to vicinal amino alcohols, α- and β-amino acids, and other complex amine-containing scaffolds. ku.eduresearchgate.net These frameworks are ubiquitous in nature, forming the basis for alkaloids, amino sugars, and peptide-based natural products. researchgate.net
The reaction of this compound-2-carboxylates with various nucleophiles is a cornerstone of this strategy. The electrophilic nature of the aziridine carbons, enhanced by the electron-withdrawing benzoyl group, allows for cleavage of the C2-N or C3-N bond. This process has been extensively used to generate a diverse range of non-proteinogenic and polysubstituted amino acids, which are often key components of complex natural products. acs.orgacs.org For instance, the stereoselective synthesis of α-methylthreonines and α,β-dimethylcysteines has been achieved using this methodology. acs.org These specialized amino acids are integral to the structure and biological activity of various peptide antibiotics and immunosuppressive agents.
The table below summarizes the types of biologically relevant frameworks that can be synthesized from this compound precursors and the corresponding class of nucleophiles used in the key ring-opening step.
| This compound Precursor Type | Nucleophile Class | Resulting Biologically Relevant Framework | Examples of Natural Product Classes |
| This compound-2-carboxylate | Organocuprates | α-Alkyl-β-amino acids | Peptides, Alkaloids |
| This compound-2-carboxylate | Thiolates | β-Substituted Cysteine Derivatives | Thiopeptide antibiotics |
| This compound-2-carboxylate | Oxygen Nucleophiles (e.g., H₂O, Alcohols) | β-Substituted Serine Derivatives | Glycopeptide antibiotics, Sphingolipids |
| This compound | Amines | 1,2-Diamines | Alkaloids, Polyamine toxins |
| This compound | Pendant Silanols | Vicinal Amino Alcohols | Sphingolipids (e.g., Dihydrosphingosine) ku.edu |
The versatility of this approach is further highlighted by its application in the synthesis of precursors for natural products like the ustiloxins, mitomycin C, and saxitoxin, where the controlled installation of a nitrogenated stereocenter is a critical step. researchgate.net The predictable regio- and stereochemistry of the ring-opening reaction makes 1-benzoylaziridines reliable synthons for increasing molecular complexity in a controlled manner. researchgate.netresearchgate.net
Application in Total Synthesis Schemes (e.g., (+)-Lactacystin)
The strategic value of this compound derivatives is powerfully demonstrated in their application to the total synthesis of complex, biologically important natural products. A prominent example is the synthesis of (+)-lactacystin, a potent and selective proteasome inhibitor first isolated from Streptomyces. d-nb.info The structure of (+)-lactacystin features a unique γ-lactam fused to a β-lactone (which rearranges to the active form, omuralide) and is built upon a backbone containing a key α-substituted, β-hydroxy amino acid fragment.
Several total syntheses of (+)-lactacystin have been developed, with many relying on the efficient construction of the crucial C4-N-C5-C6-C7 fragment containing two stereocenters. The use of this compound-2-carboxylates provides an elegant and efficient solution for creating this key amino acid precursor.
A representative synthetic strategy involves the following key transformations:
Formation of the Aziridine: The synthesis often begins with the creation of a substituted this compound-2-carboxylate from readily available starting materials.
Regioselective Ring-Opening: The aziridine is then subjected to a highly regioselective ring-opening reaction. In the context of the (+)-lactacystin synthesis, an organocuprate reagent is typically used to introduce the methyl group at the C3 position of the aziridine ring. This step proceeds with excellent stereocontrol, establishing the correct stereochemistry required for the natural product.
Elaboration to the Key Intermediate: The resulting β-amino acid derivative is then further functionalized and elaborated through a series of steps to form the complete carbon skeleton of the pyrrolidinone core of (+)-lactacystin.
The table below outlines the key stages in a synthetic approach to (+)-lactacystin that leverages a this compound-derived intermediate.
| Stage | Reaction Description | Key Intermediate | Purpose in Total Synthesis |
| 1 | Synthesis of Aziridine Precursor | Methyl this compound-2-carboxylate | Establishes the N-C2 fragment with initial stereocontrol. |
| 2 | Nucleophilic Ring-Opening | Organocuprate (e.g., Me₂CuLi) attacks the C3 position of the aziridine ring. | Introduces the C3-methyl group and sets the C2 and C3 stereocenters. acs.orgacs.org |
| 3 | Protection & Functionalization | Protection of the nitrogen and carboxyl groups of the resulting amino acid. | Prepares the molecule for subsequent C-C bond formations. |
| 4 | Coupling and Cyclization | The protected amino acid fragment is coupled with the remaining portion of the molecule, followed by cyclization. | Forms the central γ-lactam (pyrrolidinone) ring of lactacystin. |
| 5 | Final Elaboration | Deprotection and conversion to the final natural product. | Completes the synthesis of (+)-lactacystin. |
Future Research Directions and Unaddressed Challenges
Exploration of Undiscovered Reactivity Modes
While the ring-opening reactions of 1-benzoylaziridines are well-documented, there remains significant potential for uncovering novel reactivity modes. The inherent ring strain (approximately 27 kcal/mol) of the aziridine (B145994) core makes it a versatile synthetic intermediate, susceptible to a variety of transformations beyond simple nucleophilic attack. caltech.edu Future research is likely to focus on several key areas:
Domino and Cascade Reactions: Designing complex molecular transformations that occur in a single pot through a series of intramolecular reactions is a major goal. For instance, domino-ring-opening cyclization (DROC) of activated aziridines has been shown to produce biologically significant heterocyclic scaffolds. acs.org Further exploration of these cascades, initiated by different reagents or catalysts, could lead to the rapid assembly of complex molecular architectures from simple 1-benzoylaziridine precursors. nih.gov
Metal-Catalyzed Cross-Coupling Reactions: While some progress has been made, the development of new transition metal-catalyzed cross-coupling reactions involving the C-N or C-C bonds of the aziridine ring is a promising avenue. mdpi.com This could involve novel catalyst systems that enable previously inaccessible bond formations, expanding the synthetic utility of 1-benzoylaziridines.
Photoredox and Electrochemical Transformations: The application of photoredox catalysis and electrochemistry to this compound chemistry is a relatively new and exciting frontier. oup.comeurekalert.org These methods offer unique activation pathways that can lead to novel reactivity and selectivity, often under milder and more environmentally friendly conditions than traditional thermal methods. eurekalert.orgorganic-chemistry.org For example, electrochemical aziridination processes have been developed that avoid the use of toxic metal oxidants. organic-chemistry.org
Development of Highly Enantioselective and Diastereoselective Transformations
The synthesis of single-enantiomer and diastereomer products is a cornerstone of modern organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. While significant strides have been made in the stereoselective synthesis and reactions of 1-benzoylaziridines, several challenges remain. sci-hub.senih.gov
Future research in this area will likely focus on:
Novel Chiral Catalysts: The development of new and more efficient chiral catalysts, including organocatalysts and transition metal complexes, is crucial for achieving high levels of stereocontrol. caltech.edu This includes designing catalysts that can operate under a wider range of reaction conditions and with a broader scope of this compound substrates.
Substrate Control Strategies: Investigating the influence of substituents on both the aziridine ring and the benzoyl group can provide valuable insights into controlling stereoselectivity. msu.eduresearchgate.net This knowledge can be used to design substrates that favor the formation of a specific stereoisomer.
Kinetic Resolution: Developing efficient kinetic resolution protocols for racemic 1-benzoylaziridines is another important goal. nih.gov This would provide access to enantioenriched aziridines that can be used in subsequent stereoselective transformations.
Integration of Advanced Computational Chemistry for Predictive Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. nih.govnumberanalytics.com In the context of this compound chemistry, computational methods are being used to:
Elucidate Reaction Mechanisms: DFT calculations can provide detailed insights into the transition states and intermediates of complex reactions, helping to unravel the underlying mechanisms. acs.orgnih.govresearcher.life This understanding is crucial for optimizing reaction conditions and designing more efficient synthetic routes.
Predict Regioselectivity and Stereoselectivity: Computational models can be used to predict the outcome of reactions, including the regioselectivity and stereoselectivity of ring-opening reactions. acs.orgnih.govresearchgate.net This predictive power can save significant time and resources in the laboratory by guiding the design of experiments. researchgate.net
Design Novel Catalysts and Substrates: By simulating the interactions between catalysts, substrates, and reagents, computational chemistry can aid in the rational design of new and improved catalytic systems and substrates with desired reactivity and selectivity. arxiv.org
The synergy between experimental and computational approaches is expected to accelerate the pace of discovery in this compound chemistry. arxiv.org
Expansion of Synthetic Utility in Complex Molecule Synthesis
1-Benzoylaziridines are valuable building blocks in the synthesis of complex natural products and other biologically active molecules. researchgate.netnih.govnih.gov Their ability to introduce nitrogen-containing functionalities with stereochemical control makes them particularly useful in this context. researchgate.net
Future research will likely focus on:
Total Synthesis of Natural Products: The application of novel this compound-based methodologies to the total synthesis of complex natural products will continue to be a major driving force in the field. researchgate.netmdpi.comrsc.org This not only demonstrates the power of the synthetic methods but also provides access to rare and biologically important molecules.
Synthesis of Pharmaceutical Intermediates: The development of efficient and scalable routes to key pharmaceutical intermediates using this compound chemistry is a significant area of interest. This includes the synthesis of amino acids, alkaloids, and other nitrogen-containing heterocycles. rsc.orgresearchgate.net
Diversity-Oriented Synthesis (DOS): Utilizing 1-benzoylaziridines in diversity-oriented synthesis strategies can lead to the rapid generation of libraries of complex and diverse molecules for biological screening. nih.gov
Development of Sustainable and Green Synthesis Protocols for this compound Derivatives
The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. jddhs.comunep.orgijrpr.com For this compound chemistry, this translates to a focus on developing more sustainable and environmentally friendly protocols.
Key areas of research include:
Atom-Economical Reactions: Designing reactions that maximize the incorporation of all starting materials into the final product, thus minimizing waste. eurekalert.org
Use of Greener Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives. rsc.orgresearchgate.netnih.gov This includes the use of water, supercritical fluids, or solvent-free reaction conditions.
Catalytic Methods: Developing catalytic methods that replace stoichiometric reagents, thereby reducing waste and improving efficiency. organic-chemistry.org This includes the use of recyclable catalysts. acs.org
Energy Efficiency: Exploring the use of alternative energy sources, such as microwave irradiation or electrochemistry, to reduce energy consumption. organic-chemistry.orgjddhs.com
By addressing these challenges and pursuing these research directions, the field of this compound chemistry is poised for continued growth and impact, leading to the development of new synthetic methods, the discovery of novel reactivity, and the synthesis of increasingly complex and important molecules.
Q & A
Basic: How can I optimize the synthesis of 1-Benzoylaziridine to ensure reproducibility?
Methodological Answer:
To optimize synthesis, follow a stepwise approach:
- Reagent Selection : Use high-purity benzoyl chloride and aziridine derivatives. Ensure anhydrous conditions to prevent side reactions (e.g., ring-opening) .
- Temperature Control : Maintain reaction temperatures between 0–5°C during acylation to minimize decomposition. Monitor via inline IR spectroscopy to track intermediate formation .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Validate purity using HPLC (>98% purity threshold) .
- Documentation : Include detailed protocols for solvent volumes, stirring rates, and quenching steps in supplementary materials to aid reproducibility .
Advanced: What strategies address challenges in enantioselective synthesis of this compound derivatives?
Methodological Answer:
Enantioselective synthesis requires:
- Catalyst Design : Use chiral Lewis acids (e.g., BINOL-derived catalysts) to induce asymmetry during cyclization. Optimize catalyst loading (5–10 mol%) and reaction time via kinetic studies .
- Stereochemical Analysis : Combine chiral HPLC with circular dichroism (CD) spectroscopy to confirm enantiomeric excess (>90% ee). Cross-validate using X-ray crystallography for absolute configuration .
- Computational Modeling : Perform DFT calculations to predict transition states and identify steric/electronic factors influencing selectivity .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy :
- IR Spectroscopy : Confirm C=O stretch (~1700 cm⁻¹) and N-H bend (if present) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and rule out impurities .
Advanced: How can I resolve ambiguities in spectroscopic data for novel this compound analogs?
Methodological Answer:
Address contradictions using:
- Variable-Temperature NMR : Probe dynamic processes (e.g., ring puckering) by acquiring spectra at 25°C and −40°C .
- Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns in crowded regions .
- X-ray Crystallography : Resolve absolute configuration and bond angles. Deposit crystallographic data in public repositories (e.g., CCDC) .
- Comparative Analysis : Cross-reference data with structurally similar aziridines in databases like Reaxys or SciFinder .
Basic: What experimental protocols assess the stability of this compound under varying conditions?
Methodological Answer:
Design stability studies with:
- Thermal Stability : Heat samples to 40°C, 60°C, and 80°C for 24–72 hours. Monitor decomposition via TLC and HPLC .
- pH-Dependent Stability : Incubate in buffers (pH 2–12) and quantify intact compound using UV-Vis spectroscopy (λ_max = 260 nm) .
- Light Exposure : Conduct photostability tests under UV (254 nm) and visible light. Use amber vials for light-sensitive samples .
Advanced: How can I elucidate the reaction mechanisms of this compound in ring-opening reactions?
Methodological Answer:
Mechanistic studies require:
- Kinetic Isotope Effects (KIE) : Compare rates of protio/deutero analogs to identify rate-determining steps .
- Trapping Intermediates : Use quenching agents (e.g., methanol) to isolate and characterize transient species via LC-MS .
- Computational Studies : Perform MD simulations to map reaction coordinates and identify transition states .
- Cross-Validation : Compare experimental data (e.g., activation energy) with theoretical predictions .
Basic: What in vitro assays are suitable for screening the biological activity of this compound derivatives?
Methodological Answer:
Use:
- Cytotoxicity Assays : MTT or resazurin-based assays against cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., cisplatin) and report IC₅₀ values .
- Enzyme Inhibition : Test against target enzymes (e.g., kinases) using fluorescence-based activity assays. Validate with dose-response curves .
- Data Normalization : Express activity relative to vehicle-treated controls and account for solvent effects (e.g., DMSO < 0.1%) .
Advanced: How can I establish structure-activity relationships (SAR) for this compound analogs?
Methodological Answer:
Develop SAR via:
- Molecular Editing : Synthesize analogs with substituents at the benzoyl (para/meta) or aziridine nitrogen. Test for steric/electronic effects .
- Free-Wilson Analysis : Quantify contributions of individual substituents to biological activity using multivariate regression .
- 3D-QSAR : Build CoMFA or CoMSIA models to correlate spatial/electronic properties with activity .
Basic: How should I address contradictory data in published studies on this compound’s reactivity?
Methodological Answer:
Resolve discrepancies by:
- Critical Literature Review : Compare experimental conditions (solvent, temperature, catalyst) across studies .
- Reproducibility Trials : Replicate key experiments with standardized protocols .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers or systematic biases .
Advanced: What computational tools predict the toxicity profile of this compound derivatives?
Methodological Answer:
Leverage:
- ADMET Prediction : Use software like Schrödinger’s QikProp or SwissADME to estimate bioavailability, logP, and Ames toxicity .
- Docking Studies : Simulate binding to off-target proteins (e.g., cytochrome P450) using AutoDock Vina .
- In Silico Mutagenicity : Apply DEREK or Toxtree to flag structural alerts .
Basic: What safety protocols are essential when handling this compound in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis .
- Spill Management : Neutralize spills with 10% acetic acid before disposal .
- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .
Advanced: How can I design a collaborative study to explore this compound’s applications in drug discovery?
Methodological Answer:
- Milestone Planning : Divide tasks into synthesis (Team A), bioassays (Team B), and computational modeling (Team C) .
- Data Sharing : Use cloud platforms (e.g., LabArchives) for real-time updates and version control .
- Interdisciplinary Validation : Cross-validate findings between synthetic chemists, pharmacologists, and computational biologists .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
